2-Ethyl-4,6-dimethoxybenzoic acid
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Overview
Description
2-Ethyl-4,6-dimethoxybenzoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, characterized by the presence of two methoxy groups and an ethyl group attached to the benzene ring
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets .
Biochemical Pathways
It’s known that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
It’s known that benzylic compounds can cause various changes at the molecular and cellular level due to their reactivity .
Action Environment
The action, efficacy, and stability of 2-Ethyl-4,6-dimethoxybenzoic acid can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, like 2-Ethyl-4,6-dimethoxybenzoic acid, can participate in various biochemical reactions
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It could potentially interact with enzymes or cofactors and could have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-4,6-dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the esterification of 2,6-dimethoxybenzoic acid with ethanol in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring.
Scientific Research Applications
2-Ethyl-4,6-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzoic acid: Lacks the ethyl group, resulting in different chemical and physical properties.
4-Ethyl-2,6-dimethoxybenzoic acid: Similar structure but with the ethyl group in a different position, affecting its reactivity and applications.
Uniqueness
The presence of both methoxy and ethyl groups enhances its versatility in various chemical reactions and research applications .
Properties
IUPAC Name |
2-ethyl-4,6-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-7-5-8(14-2)6-9(15-3)10(7)11(12)13/h5-6H,4H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBARSHHKWJTCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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